molecular formula C33H42I6N6O14 B125903 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide CAS No. 171897-74-8

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Cat. No. B125903
M. Wt: 1508.1 g/mol
InChI Key: RREZWVKPVJDLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, is a useful research compound. Its molecular formula is C33H42I6N6O14 and its molecular weight is 1508.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies

Solubility of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures The solubility of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in ethanol and water mixtures was studied across various temperatures (318.15 to 353.15 K). The experimental data were effectively represented by the Apelblat model, indicating a fine correlation between the calculated and experimental values (Zhang et al., 2010).

Synthesis and Analysis in X-ray Contrast Agents

Synthesis, Analysis, and Toxicity of Compounds Formed During the Synthesis of Iodixanol This research focuses on compounds formed during the synthesis of the X-ray contrast agent iodixanol. It details the synthesis and purification of three specific compounds, summarizing their physical, toxicological properties, and analytical and spectroscopic data (Priebe et al., 1995).

Research on the Synthesis of Ioversol This paper presents a study on the synthesis of ioversol, a non-ionic X-ray contrast agent. It details the reactions involved in synthesizing ioversol from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide and outlines the process leading to a product with high purity and yield (Zou et al., 2009).

Environmental Fate and Effects

Investigations into the Environmental Fate and Effects of Iopromide This research investigates iopromide, an iodinated X-ray contrast medium, demonstrating its primary degradation in sewage treatment simulations. The degradation product showed faster photolysis and further degradation in surface water conditions, with low short-term and chronic toxicity observed in aquatic species (Steger-Hartmann et al., 2002).

properties

IUPAC Name

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREZWVKPVJDLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42I6N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

CAS RN

171897-74-8
Record name 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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